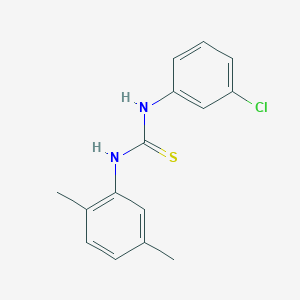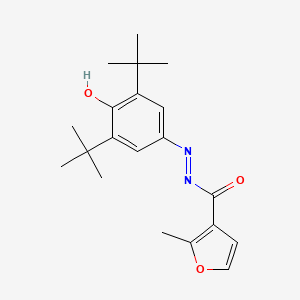
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various disease models.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes that increase the activity of the kinase domain. AMPK activation leads to the phosphorylation of various downstream targets, including acetyl-CoA carboxylase and mTOR complex 1, which regulate lipid and protein synthesis, respectively.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Its activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This compound also reduces hepatic glucose production and improves insulin sensitivity in the liver. In cancer cells, this compound induces apoptosis and inhibits cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a useful tool for studying the role of AMPK in various disease models. Its small molecule structure allows for easy manipulation and administration in vitro and in vivo. However, its potency and selectivity for AMPK may vary depending on the cell type and experimental conditions. Additionally, this compound has a short half-life and may require frequent dosing in animal studies.
Orientations Futures
Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide could focus on its potential therapeutic applications in various disease models. Its activation of AMPK may have beneficial effects in metabolic disorders, neurodegenerative diseases, and cancer. Additionally, the development of more potent and selective AMPK activators could lead to improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves several steps. The starting material is 4-chloro-3,5-dimethylphenol, which is reacted with 4-ethylphenylacetyl chloride in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied in various disease models, including obesity, diabetes, cancer, and neurodegenerative diseases. Its activation of AMPK has been shown to improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-5-7-15(8-6-14)20-17(21)11-22-16-9-12(2)18(19)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOPNZCJZUHWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)




![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)


